Pterins and derivatives
Pterins and their derivatives are a class of naturally occurring aromatic heterocyclic compounds that play critical roles in various biological processes. These pigments are found in plants, animals, and microorganisms, contributing to essential functions such as light absorption, redox signaling, and structural integrity. Pterins are primarily characterized by a tetrahydroxyphenyl group attached to a pyrrole ring, forming the core structure of these molecules.
A wide range of pterin derivatives exist, each exhibiting unique chemical properties and biological activities. For instance, biopterins, which include tetrapyrroles like vitamin B2 (riboflavin), serve as coenzymes in numerous metabolic pathways. Other derivatives, such as flavoproteins, are involved in redox reactions, playing crucial roles in cellular energy production.
These compounds can be synthesized through various chemical processes and are often used in scientific research for studying enzyme mechanisms, analyzing bioavailability, and developing new therapeutic agents. Their stability and versatile reactivity make them valuable tools in the biochemical and pharmaceutical industries.

Structure | Chemical Name | CAS | MF |
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Xanthopterin | 119-44-8 | C6H5N5O2 |
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4(3H)-Pteridinone,2-amino-6,7-diphenyl- | 17376-91-9 | C18H13N5O |
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L-Sepiapterin | 17094-01-8 | C9H11N5O3 |
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Pterin | 2236-60-4 | C6H5N5O |
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4(3H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-6-(2-hydroxy-1-oxopropyl)- | 33405-80-0 | C9H13N5O3 |
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L-Primapterin | 2636-52-4 | C9H11N5O3 |
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1,2-Propanedione, 1-(2-amino-1,4,7,8-tetrahydro-4-oxo-6-pteridinyl)- | 77267-04-0 | C9H9N5O3 |
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4,7(3H,6H)-Pteridinedione,2-amino-5,8-dihydro- | 1011-10-5 | C6H7N5O2 |
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4(3H)-Pteridinone, 2-amino-7,8-dihydro-8-methyl- | 2427-12-5 | C7H9N5O |
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4(1H)-Pteridinone,2-amino-7-(1,2-dihydroxypropyl)- (9CI) | 2582-88-9 | C9H11N5O3 |
Related Literature
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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